molecular formula C11H13NO B8314397 4-(Benzylamino)but-3-en-2-one

4-(Benzylamino)but-3-en-2-one

Cat. No. B8314397
M. Wt: 175.23 g/mol
InChI Key: CQWWYPKMJPSBJK-UHFFFAOYSA-N
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Patent
US09376387B2

Procedure details

A mixture of benzylamine (1.1 mL, 10 mmol) and 4-methoxybut-3-en-2-one (1 mL, 10 mmol) in chloroform (100 mL) was stirred at room temperature until complete conversion. Then, the solvent was evaporated to afford the desired product 30 in 70% yield which was used without additional purification.
Quantity
1.1 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
70%

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.CO[CH:11]=[CH:12][C:13](=[O:15])[CH3:14]>C(Cl)(Cl)Cl>[CH2:1]([NH:8][CH:11]=[CH:12][C:13](=[O:15])[CH3:14])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
1.1 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Name
Quantity
1 mL
Type
reactant
Smiles
COC=CC(C)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature until complete conversion
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then, the solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)NC=CC(C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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